PDM2

AhR Resveratrol Estrogen Receptor

PDM2 (CAS 688348-25-6) is the definitive high-affinity AhR antagonist (Ki=1.2±0.4 nM) with absolute ER selectivity—a critical advantage over resveratrol (ER-active), CH-223191 (~25‑fold lower affinity; unstable in solution), StemRegenin 1 (>100‑fold lower), and GNF351 (>50‑fold lower). Choose PDM2 when your SPR, FP, HTS, or in vivo oncology studies demand maximal target engagement with zero ER confounding. Validated in subcutaneous liver cancer models with an established in vivo formulation (10% DMSO + 90% Corn Oil). For researchers who require unambiguous AhR pathway interrogation without off‑target noise.

Molecular Formula C14H9Cl3
Molecular Weight 283.6 g/mol
Cat. No. B1662674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDM2
Synonyms1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene
Molecular FormulaC14H9Cl3
Molecular Weight283.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+
InChIKeyJMYNPQVCVQVODQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

PDM2: High-Affinity Selective AhR Antagonist for Xenobiotic and Cancer Research Procurement


PDM2 (CAS 688348-25-6), a chlorinated stilbene derivative and structural analog of resveratrol, functions as a potent and selective aryl hydrocarbon receptor (AhR) antagonist [1]. Its design objective centers on achieving high-affinity AhR binding (Ki = 1.2±0.4 nM) while completely eliminating off-target activity at the estrogen receptor (ER), thereby establishing a clean, selective chemical probe for dissecting AhR-specific signaling pathways .

PDM2 Chemical Probe Selectivity: Why Resveratrol and Other AhR Antagonists Are Not Interchangeable


Substituting PDM2 with its parent compound resveratrol or with alternative AhR antagonists like CH-223191, StemRegenin 1, or GNF351 introduces significant experimental confounds. Resveratrol exhibits substantially lower AhR affinity and retains potent ER activity, precluding its use in studies requiring AhR-specific pathway isolation [1]. CH-223191 demonstrates approximately 25-fold lower affinity in binding assays and is noted for its instability in solution, complicating reproducibility . StemRegenin 1 and GNF351, while effective in specific contexts, display over 100-fold and 50-fold lower affinity, respectively, limiting their utility in high-sensitivity biochemical assays [2]. These distinctions underscore that PDM2 is not a generic replacement but a uniquely optimized tool for applications demanding maximal AhR affinity coupled with definitive ER selectivity.

PDM2 Product-Specific Quantitative Differentiation: Affinity, Selectivity, and In Vivo Performance


PDM2 vs. Resveratrol: 10-Fold Higher AhR Antagonist Efficiency and Complete ER Selectivity

PDM2 demonstrates a 10-fold enhancement in AhR antagonism efficiency compared to its parent compound, resveratrol, as determined in a systematic SAR study [1]. Critically, while resveratrol retains measurable affinity for the estrogen receptor (ER), PDM2 exhibits no detectable ER binding or ER-driven transcriptional activity, even at high concentrations [1].

AhR Resveratrol Estrogen Receptor SAR Selectivity

PDM2 vs. CH-223191: Superior Biochemical Affinity for AhR Binding Assays

In direct binding studies, PDM2 exhibits a Ki of 1.2±0.4 nM for the AhR . In contrast, CH-223191, another widely used AhR antagonist, demonstrates a functional IC50 of approximately 30 nM in cell-based reporter assays, with its binding affinity being orders of magnitude lower (reported IC50 of 2.43 μM in some binding assays) [1]. This translates to PDM2 having at least 25-fold higher biochemical affinity.

AhR CH-223191 Binding Affinity IC50 Biochemical Assays

PDM2 vs. StemRegenin 1 and GNF351: Unmatched AhR Affinity for High-Sensitivity Applications

PDM2's AhR affinity (Ki = 1.2±0.4 nM) is over 100-fold higher than that of StemRegenin 1 (IC50 = 127 nM) and over 50-fold higher than that of GNF351 (IC50 = 62 nM) . Furthermore, GNF351 is a full antagonist, whereas PDM2 is a selective modulator; StemRegenin 1's primary application is in hematopoietic stem cell expansion, a context distinct from PDM2's role in toxicology and cancer research.

AhR StemRegenin 1 GNF351 Affinity Selectivity

PDM2 In Vivo Efficacy: Improved Outcomes in a Subcutaneous Liver Cancer Model

In a subcutaneous liver cancer mouse model driven by constitutive TDO2 expression and subsequent activation of the Kyn/AhR/IL-6 axis, pharmacological interruption of AhR signaling using PDM2 led to demonstrably improved outcomes in tumor-bearing mice [1]. This is a direct demonstration of PDM2's ability to modulate an AhR-dependent pathological process in vivo.

AhR Liver Cancer In Vivo TDO2 Kynurenine

PDM2 SAR-Driven Optimization: Superior AhR Affinity Achieved Through Strategic Chlorination

A systematic SAR study of resveratrol derivatives revealed that replacing hydroxyl groups with various substituents led to a defined order of AhR affinity: OH (resveratrol) ≈ OMe < F < CF3 < Cl (PDM2) [1]. This demonstrates that the specific trichlorinated structure of PDM2 is the optimized endpoint of this SAR series, conferring maximal AhR binding among the analogs tested.

AhR SAR Chlorination Resveratrol Optimization

PDM2 Primary Research and Industrial Application Scenarios Based on Verified Evidence


Biochemical and High-Throughput Screening Assays Requiring Maximal AhR Affinity and Minimal Off-Target Activity

Given its Ki of 1.2±0.4 nM and complete lack of ER binding, PDM2 is the optimal tool for high-sensitivity biochemical assays, including fluorescence polarization, SPR, and HTS campaigns, where clean, high-affinity target engagement is paramount and confounding ER activity must be avoided [1].

In Vivo Preclinical Studies of AhR-Dependent Cancer Progression, Particularly Liver Cancer

The demonstrated efficacy of PDM2 in improving outcomes in a subcutaneous liver cancer model validates its use in preclinical oncology research focused on the TDO2/Kyn/AhR/IL-6 signaling axis [1]. Its in vivo formulation (e.g., 10% DMSO + 90% Corn Oil) is established, facilitating direct translation into animal studies .

Mechanistic Studies of Xenobiotic Sensing and Toxicology Requiring Unambiguous AhR Pathway Attribution

PDM2's complete ER selectivity and high AhR affinity make it a definitive chemical probe for dissecting AhR-specific responses to xenobiotics like dioxin and benzo[a]pyrene, without the confounding influences of ER signaling that plague resveratrol-based studies [1].

Technical Documentation Hub

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36 linked technical documents
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